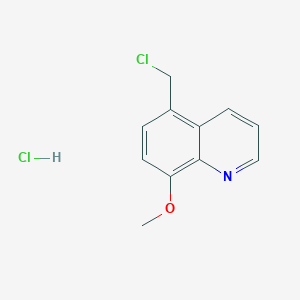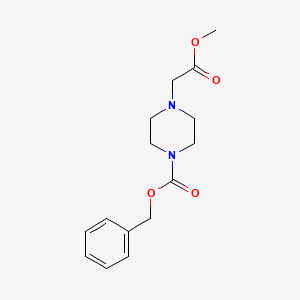
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione
Übersicht
Beschreibung
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique properties that make it useful in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In addition to its potential applications in medicinal chemistry, this compound has also been studied for its effects on various biochemical and physiological processes. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models, suggesting that this compound may have potential applications in the treatment of cognitive disorders.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various biochemical and physiological processes. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione in lab experiments is its relatively simple synthesis method. This compound can be synthesized using standard laboratory equipment, making it easily accessible to researchers. Additionally, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. While this compound has been found to exhibit a variety of biochemical and physiological effects, the specific mechanisms by which it produces these effects are not fully understood. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as most of the studies to date have been conducted in animal models.
Zukünftige Richtungen
There are several future directions for research on 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione. One area of research is the development of new drugs based on the structure of this compound. This compound has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Another area of research is the exploration of the potential applications of this compound in the treatment of cognitive disorders. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition of enzyme activity has been found to improve cognitive function in animal models, suggesting that this compound may have potential applications in the treatment of cognitive disorders.
Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs and the advancement of scientific research in a variety of fields. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)9-10-4(2)12/h1H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNEZZFWGVBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736087 | |
| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1154868-54-8 | |
| Record name | 4-(Trifluoromethyl)-1,2-dihydropyridazine-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

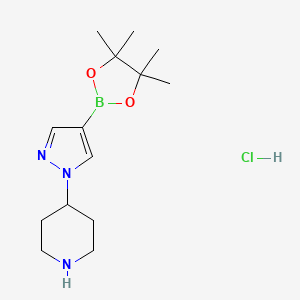
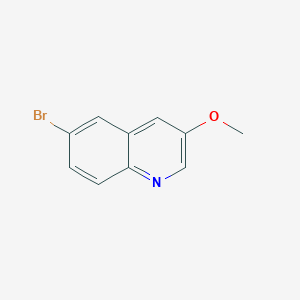

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1511815.png)

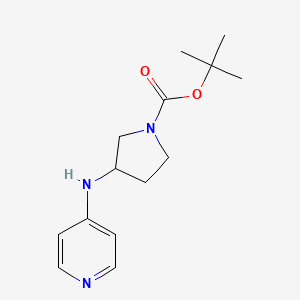
![2-[4-(Benzyloxy)phenyl]ethyl dodecanoate](/img/structure/B1511827.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)
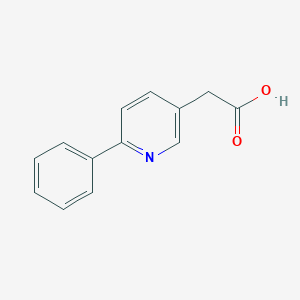
![5-Bromothieno[2,3-d]pyrimidine](/img/structure/B1511840.png)
